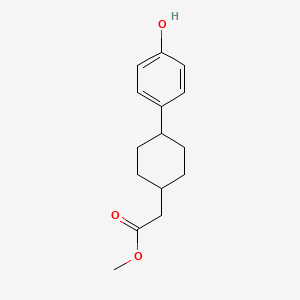

Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-[4-(4-hydroxyphenyl)cyclohexyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-18-15(17)10-11-2-4-12(5-3-11)13-6-8-14(16)9-7-13/h6-9,11-12,16H,2-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTNQUMAHFJRBGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCC(CC1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401229970 | |

| Record name | Methyl trans-4-(4-hydroxyphenyl)cyclohexaneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401229970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701232-67-9 | |

| Record name | Methyl trans-4-(4-hydroxyphenyl)cyclohexaneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401229970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate is a bifunctional molecule incorporating a 4-hydroxyphenyl group attached to a cyclohexane ring, with a methyl acetate substituent. This specific stereoisomer, with the (1s,4s) configuration, denotes a trans relationship between the phenyl and the acetate groups on the cyclohexane ring, where both are in equatorial positions in the chair conformation. This structural arrangement is of significant interest in medicinal chemistry and materials science due to its influence on the molecule's overall shape, polarity, and potential for intermolecular interactions. Understanding the physical properties of this compound is paramount for its application in drug design, formulation, and the development of novel materials.

This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound, offering insights into its molecular characteristics and the experimental methodologies used for their determination. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide also draws upon data from closely related analogs to provide reasoned estimations of its physicochemical profile.

Molecular Structure and Identity

A clear understanding of the molecule's structure is the foundation for interpreting its physical properties.

Caption: 2D representation of the molecular structure.

Table 1: Chemical Identity

| Identifier | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | Methyl trans-4-(4-hydroxyphenyl)cyclohexaneacetate | [1] |

| CAS Number | 1245708-07-9 | [2][3] |

| Molecular Formula | C15H20O3 | [3] |

| Molecular Weight | 248.32 g/mol | [3] |

| InChIKey | WTNQUMAHFJRBGX-HAQNSBGRNA-N | [1] |

Physicochemical Properties

The physical state, melting point, boiling point, and solubility of a compound are critical parameters for its handling, formulation, and biological activity.

Table 2: Predicted and Observed Physical Properties

| Property | Predicted/Observed Value | Methodology/Analog | Source |

| Physical State | Likely a solid at room temperature | Based on high melting point of the analogous carboxylic acid | - |

| Melting Point | > 100 °C (Estimated) | Analog: trans-4-Phenylcyclohexanecarboxylic acid (203-205 °C) | [4] |

| Boiling Point | Not available | - | [3] |

| Solubility | Poorly soluble in water; Soluble in non-polar organic solvents | General solubility of cyclohexyl esters | [5] |

Melting Point: A Reflection of Intermolecular Forces

While no experimental melting point for the title compound is readily available, we can infer its likely properties by examining a closely related analog, trans-4-phenylcyclohexanecarboxylic acid, which has a high melting point of 203-205 °C[4]. The presence of the carboxylic acid group in this analog allows for strong intermolecular hydrogen bonding, contributing to a well-ordered crystal lattice and consequently a high melting point.

The esterification of the carboxylic acid to a methyl ester in our target compound will disrupt this strong hydrogen bonding network. However, the presence of the phenolic hydroxyl group still allows for hydrogen bonding, and the overall molecular size and potential for van der Waals interactions suggest that this compound is likely to be a solid at room temperature, with a melting point significantly higher than that of simple liquid esters but lower than its carboxylic acid precursor. For comparison, the non-phenolic analog, trans-4-pentylcyclohexanecarboxylic acid, has a much lower melting point of 51-53 °C. This highlights the significant contribution of the aromatic ring and the hydroxyl group to the crystal lattice energy. The (1r,4r) stereoisomer, which is also a trans isomer, is commercially available as a liquid, suggesting that subtle changes in stereochemistry can have a notable impact on the physical state[6].

Boiling Point: An Indicator of Volatility

An experimental boiling point for this compound has not been reported in the literature[3]. Due to its relatively high molecular weight and the presence of a polar hydroxyl group, it is expected to have a high boiling point, likely requiring vacuum distillation to prevent decomposition.

Solubility Profile: Guiding Formulation and Biological Application

The solubility of a compound is a critical factor in its utility, particularly in drug development. Based on the general principles of "like dissolves like" and data from analogous compounds such as cyclohexyl acetate, we can predict the solubility profile of this compound.

-

Polar Solvents (e.g., Water): The molecule possesses a polar hydroxyl group and an ester functional group, which can engage in hydrogen bonding with water. However, the large, non-polar cyclohexane and phenyl rings constitute a significant hydrophobic portion of the molecule. Therefore, the overall solubility in water is expected to be poor[5].

-

Non-Polar Organic Solvents (e.g., Hexane, Toluene): The hydrophobic character of the cyclohexyl and phenyl groups suggests good solubility in non-polar organic solvents[5].

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents should be effective at solvating the molecule due to their ability to interact with both the polar and non-polar regions.

-

Alcohols (e.g., Ethanol, Methanol): The compound is expected to be miscible with alcohols due to the ability of the hydroxyl and ester groups to participate in hydrogen bonding[5].

Caption: Experimental workflow for determining solubility.

Spectroscopic and Crystallographic Properties

Spectroscopic and crystallographic data provide a detailed fingerprint of a molecule, confirming its identity and providing insights into its electronic and three-dimensional structure. While experimental spectra for the title compound are not widely available, this section outlines the expected spectral features and the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the hydroxyphenyl group, the methoxy protons of the ester, and the aliphatic protons of the cyclohexane ring and the acetate methylene group. The chemical shifts and coupling constants of the cyclohexane protons would be crucial for confirming the trans stereochemistry.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the cyclohexane ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

-

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group.

-

A strong band around 1735 cm⁻¹ due to the C=O stretching of the ester group.

-

Bands in the 1600-1450 cm⁻¹ region corresponding to the C=C stretching of the aromatic ring.

-

C-H stretching bands for the aromatic and aliphatic protons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 248 would be expected. Common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃), the methyl acetate group (-CH₂COOCH₃), and cleavage of the cyclohexane ring.

X-ray Crystallography

Single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would unambiguously confirm the (1s,4s) stereochemistry and provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group.

Conclusion

This compound is a molecule with significant potential in various scientific fields. While a complete experimental dataset of its physical properties is not yet publicly available, by analyzing the structure and drawing comparisons with closely related compounds, we can establish a reliable predictive profile. This technical guide serves as a valuable resource for researchers, providing a foundational understanding of the key physicochemical characteristics of this compound and the experimental approaches required for their empirical determination. Further experimental investigation is warranted to fully characterize this promising molecule.

References

-

Solubility of Things. Cyclohexyl acetate. [Link]

-

PubChem. 4-Phenylcyclohexene. [Link]

-

PubChem. 4-Phenylcyclohexane-1-carbaldehyde. [Link]

-

PubChem. Methyl 2-(4-hydroxycyclohexyl)acetate. [Link]

-

PubChem. Butyl cyclohexyl phthalate. [Link]

-

African Rock Art. Methyl 2-(4-(4-hydroxyphenyl)cyclohexyl)acetate. [Link]

-

SpectraBase. Methyl 2-{3'-[bis(p-hydroxyphenyl)methylene]cyclohexyl}-acetate. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 1245708-07-9|this compound|BLD Pharm [bldpharm.com]

- 3. arctomsci.com [arctomsci.com]

- 4. trans-4-henylcyclohexanecarboxylic acid | 1466-73-5 [amp.chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Methyl 2-((1r,4r)-4-(4-hydroxyphenyl)cyclohexyl)acetate [cymitquimica.com]

An In-Depth Technical Guide to Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate

This technical guide provides a comprehensive overview of Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, a robust synthesis protocol, and its potential applications in medicinal chemistry.

Introduction and Physicochemical Profile

This compound is a carboxylic ester characterized by a cyclohexane ring scaffold. The trans stereochemistry of the substituents on the cyclohexane ring, denoted by the (1s,4s) designation, is a crucial feature influencing its three-dimensional structure and, consequently, its utility in the synthesis of complex molecular architectures. Its classification as a bulk drug intermediate suggests its role as a foundational building block for various active pharmaceutical ingredients (APIs).[1]

The molecular structure combines a hydrophilic phenol group and a lipophilic cyclohexane ring, giving the molecule an amphipathic character that can be advantageous in drug design. The ester functional group provides a reactive handle for further chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 248.32 g/mol | [1][2][3] |

| Molecular Formula | C15H20O3 | [1][2] |

| CAS Number | 701232-67-9 | [1][3] |

| Appearance | White to cream or light tan crystalline powder | [4] (for the parent acid) |

| Synonyms | Methyl trans-4-(4-hydroxyphenyl)cyclohexaneacetate | [1] |

Synthesis Protocol: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process. This involves the initial synthesis of the carboxylic acid precursor, 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetic acid, followed by its esterification.

Step 1: Synthesis of 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetic Acid via Catalytic Hydrogenation

The first step focuses on the reduction of the aromatic ring of a suitable precursor to yield the desired cyclohexane structure with the correct stereochemistry. A plausible and efficient starting material is 4-hydroxyphenylacetic acid.[4][5]

Experimental Protocol:

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 4-hydroxyphenylacetic acid (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst. A rhodium-on-carbon or a ruthenium-on-carbon catalyst is often chosen for the hydrogenation of aromatic rings under milder conditions than those required for catalysts like palladium or platinum. The choice of catalyst is critical for achieving high stereoselectivity for the trans isomer.

-

Hydrogenation: Seal the vessel and purge with nitrogen gas before introducing hydrogen gas to the desired pressure (typically 50-100 atm). The reaction mixture is then heated (e.g., to 80-120 °C) and stirred vigorously for 12-24 hours, or until hydrogen uptake ceases.

-

Work-up and Isolation: After cooling the reactor to room temperature and carefully venting the hydrogen gas, the catalyst is removed by filtration through a pad of celite. The solvent is then removed under reduced pressure to yield the crude 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the pure trans-isomer.

Causality of Experimental Choices:

-

Catalyst Selection: The choice of a rhodium or ruthenium catalyst is based on their known efficacy in the hydrogenation of aromatic systems. These catalysts can often provide better control over stereoselectivity compared to more aggressive catalysts like Raney nickel.

-

Solvent: Methanol and ethanol are good solvents for the starting material and are compatible with the hydrogenation conditions.

-

Pressure and Temperature: These parameters are optimized to ensure a reasonable reaction rate while minimizing side reactions. Higher pressures of hydrogen are necessary to overcome the aromaticity of the benzene ring.

Step 2: Fischer Esterification to this compound

The second step is a classic Fischer esterification, where the synthesized carboxylic acid is converted to its corresponding methyl ester using methanol in the presence of an acid catalyst.[6][7][8]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetic acid (1 equivalent) in an excess of anhydrous methanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (typically 0.1-0.2 equivalents).

-

Reaction: Heat the mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by column chromatography on silica gel if necessary.

Causality of Experimental Choices:

-

Excess Methanol: The use of a large excess of methanol serves as both the reactant and the solvent, and it drives the equilibrium of the reversible Fischer esterification towards the product side, in accordance with Le Chatelier's principle.[7][9]

-

Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol.[8]

-

Aqueous Work-up: The sodium bicarbonate wash is crucial to remove the acid catalyst, preventing the reverse reaction (ester hydrolysis) from occurring during product isolation.

Diagram of the Synthesis Workflow:

Caption: A two-step synthesis workflow for this compound.

Applications in Drug Development

As a bulk drug intermediate, this compound serves as a versatile scaffold for the synthesis of more complex and biologically active molecules.[1] The presence of the phenol and ester functional groups allows for a variety of chemical transformations, making it a valuable starting point for the development of new therapeutic agents.

The 4-hydroxyphenylcyclohexyl moiety is a structural motif found in a number of pharmacologically active compounds. For instance, analogs of this structure have been investigated for their potential as selective melanocortin subtype-4 receptor agonists, which are targets for the treatment of obesity and erectile dysfunction.[10][11] The specific stereochemistry of the cyclohexane ring is often critical for achieving the desired biological activity and selectivity.

The ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, a common functional group in many drugs. Alternatively, the ester can be reduced to an alcohol, providing another point for chemical diversification. The phenolic hydroxyl group can be alkylated or acylated to modulate the compound's pharmacokinetic properties, such as its solubility and metabolic stability.

Conclusion

This compound is a valuable chemical entity with a well-defined set of physicochemical properties. The synthetic route outlined in this guide, involving catalytic hydrogenation followed by Fischer esterification, represents a robust and scalable method for its production. Its structural features make it an important building block in the synthesis of a wide range of potential drug candidates. This guide provides a solid foundation for researchers and drug development professionals working with this and related compounds.

References

-

Chem-Impex. Methyl 2-cyclohexyl-2-hydroxy-2-phenyl-acetate. [Link]

- Google Patents. CA1110272A - 4-hydroxy phenylacetic acid.

-

Wikipedia. Fischer–Speier esterification. [Link]

-

Fischer Esterification. [Link]

-

Chemistry LibreTexts. Fischer Esterification. [Link]

-

Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

Organic Chemistry Portal. Fischer Esterification. [Link]

-

University of Calgary. Ch19: RCO2H to RCO2R'. [Link]

- Google Patents.

-

PubChem. (S)-[(S)-2-Amino-3-(4-hydroxy-phenyl)-propionylamino]-cyclohexyl-acetic acid methyl ester. [Link]

-

Semantic Scholar. Method for Synthesis of 4-(4-Hydroxyphenyl)cycloalkanedicarboxylic Acids Based on SEAr Alkylation. [Link]

-

PubChem. Methyl 2-(4-hydroxycyclohexyl)acetate. [Link]

- Google Patents. US4755617A - Process for the preparation of 4'-hydroxybiphenyl-4-carboxyl acid.

-

Wikipedia. 4-Hydroxyphenylacetic acid. [Link]

-

PubMed. Discovery and activity of (1R,4S,6R)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-2-methyl-2-azabicyclo[2.2.2. [Link]

-

PubMed Central. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. [Link]

- Google Patents. US4412082A - Method for preparing 4-hydroxyphenylacetic acid.

-

FooDB. Showing Compound 4-Hydroxyphenylacetic acid (FDB010534). [Link]

-

Patsnap. Method for preparing trans-4-acetamido-cyclohexanol acetic ester. [Link]

- Google Patents. CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid.

-

PubMed. Discovery of (2S)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-4-methyl-2-piperazinecarboxamide (MB243), a potent and selective melanocortin subtype. [Link]ncbi.nlm.nih.gov/15582434/)

Sources

- 1. echemi.com [echemi.com]

- 2. Methyl 2-((1r,4r)-4-(4-hydroxyphenyl)cyclohexyl)acetate [cymitquimica.com]

- 3. This compound | 701232-67-9 [chemicalbook.com]

- 4. 4-Hydroxyphenylacetic acid | 156-38-7 [chemicalbook.com]

- 5. 4-Hydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Fischer Esterification [organic-chemistry.org]

- 9. cerritos.edu [cerritos.edu]

- 10. Discovery and activity of (1R,4S,6R)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-2-methyl-2-azabicyclo[2.2.2]octane-6-carboxamide (3, RY764), a potent and selective melanocortin subtype-4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of (2S)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-4-methyl-2-piperazinecarboxamide (MB243), a potent and selective melanocortin subtype-4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate

This guide provides a comprehensive overview of a viable synthetic pathway for Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate, a key intermediate in the development of various pharmacologically active molecules. The presented strategy is designed for researchers, scientists, and professionals in drug development, emphasizing chemical logic, experimental robustness, and stereochemical control.

Introduction and Strategic Overview

This compound is a disubstituted cyclohexane derivative characterized by a trans stereochemical relationship between the 4-hydroxyphenyl and the acetate-bearing substituents. This specific stereoisomer is often crucial for biological activity, necessitating a synthetic approach with a high degree of stereocontrol.

Our proposed synthesis is a multi-step sequence that begins with a commercially available starting material and strategically builds the target molecule. The core principles of this pathway involve:

-

Protection of the reactive phenolic hydroxyl group to prevent unwanted side reactions during subsequent transformations.

-

Stereoselective catalytic hydrogenation to establish the desired trans configuration on the cyclohexane ring.

-

Chain extension of a carboxylic acid via a reliable homologation reaction.

-

Final esterification and deprotection to yield the target compound.

This approach is designed to be logical, scalable, and to provide a high-purity final product.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a clear and logical path for its construction.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis Pathway and Experimental Protocols

The forward synthesis is presented in a step-by-step manner, with detailed experimental protocols for each key transformation.

Step 1: Protection of the Phenolic Hydroxyl Group

To prevent interference from the acidic proton of the hydroxyl group in subsequent steps, it is protected as a methyl ether (anisole). 4-Hydroxyphenylacetic acid is a suitable starting material.

Reaction: Methylation of 4-hydroxyphenylacetic acid to 4-methoxyphenylacetic acid.

Causality: The methyl ether is a robust protecting group that is stable to the conditions of catalytic hydrogenation and the Arndt-Eistert reaction. It can be cleaved under specific conditions at the end of the synthesis.

Experimental Protocol:

-

To a solution of 4-hydroxyphenylacetic acid (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (2.5 equivalents).

-

Stir the suspension at room temperature for 30 minutes.

-

Add dimethyl sulfate (1.2 equivalents) dropwise to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford 4-methoxyphenylacetic acid, which can be purified by recrystallization.[1]

Step 2: Catalytic Hydrogenation for Stereoselective Ring Formation

The aromatic ring of 4-methoxyphenylacetic acid is reduced to a cyclohexane ring. The use of a heterogeneous catalyst under specific conditions favors the formation of the thermodynamically more stable trans isomer.

Reaction: Catalytic hydrogenation of 4-methoxyphenylacetic acid to trans-4-(4-methoxyphenyl)cyclohexaneacetic acid.

Causality: Heterogeneous catalytic hydrogenation of substituted aromatics often leads to the formation of the cis isomer as the kinetic product due to adsorption onto the catalyst surface. However, under equilibrating conditions (higher temperature, longer reaction time, or with certain catalysts), the cis isomer can isomerize to the more stable trans isomer where the bulky substituents are in equatorial positions.

Experimental Protocol:

-

Charge a high-pressure autoclave with 4-methoxyphenylacetic acid (1 equivalent) and a suitable solvent such as acetic acid or an alcohol.

-

Add a catalytic amount of a hydrogenation catalyst, such as Rhodium on carbon (5 mol%) or Ruthenium on carbon (5% Ru/C).

-

Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 10-50 bar).

-

Heat the reaction mixture to a temperature between 80-120 °C and stir vigorously.

-

Monitor the reaction for hydrogen uptake. The reaction may require 24-48 hours for completion and equilibration to the trans isomer.

-

After the reaction is complete, cool the autoclave, carefully vent the hydrogen, and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude trans-4-(4-methoxyphenyl)cyclohexaneacetic acid. The cis/trans ratio can be determined by NMR spectroscopy. Purification can be achieved by recrystallization to enrich the trans isomer.[2]

Step 3: Arndt-Eistert Homologation for Chain Extension

The carboxylic acid is converted to its next higher homologue, an acetic acid derivative, through the Arndt-Eistert reaction. This classic transformation involves the formation of a diazoketone followed by a Wolff rearrangement.

Reaction: Conversion of trans-4-(4-methoxyphenyl)cyclohexanecarboxylic acid to trans-4-(4-methoxyphenyl)cyclohexaneacetic acid.

Causality: The Arndt-Eistert reaction is a reliable method for the one-carbon homologation of carboxylic acids. The reaction proceeds with retention of stereochemistry at the migrating center.

Caption: Arndt-Eistert Homologation Workflow.

Experimental Protocol:

-

Acid Chloride Formation: To a solution of trans-4-(4-methoxyphenyl)cyclohexanecarboxylic acid (1 equivalent) in an inert solvent like dichloromethane or toluene, add a few drops of DMF. Add oxalyl chloride or thionyl chloride (1.5 equivalents) dropwise at 0 °C. Stir the reaction at room temperature until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.[3]

-

Diazoketone Formation and Wolff Rearrangement: Caution: Diazomethane is toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions. Prepare a solution of diazomethane in diethyl ether. Add the crude acid chloride solution dropwise to the ethereal solution of diazomethane at 0 °C. Allow the reaction to warm to room temperature and stir for several hours.

-

To the solution of the diazoketone, add a suspension of silver oxide (0.1 equivalents) in water or a mixture of water and a miscible organic solvent like dioxane. Heat the mixture to reflux. The reaction progress can be monitored by the disappearance of the yellow color of the diazoketone.

-

After completion, filter the reaction mixture and acidify the aqueous phase with HCl. Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield trans-2-(4-(4-methoxyphenyl)cyclohexyl)acetic acid.[4][5][6]

Step 4: Fischer Esterification

The synthesized carboxylic acid is converted to its methyl ester.

Reaction: Esterification of trans-2-(4-(4-methoxyphenyl)cyclohexyl)acetic acid to Methyl trans-2-(4-(4-methoxyphenyl)cyclohexyl)acetate.

Causality: Fischer esterification is a straightforward and acid-catalyzed method to convert carboxylic acids to esters. Using a large excess of the alcohol (methanol) drives the equilibrium towards the product.

Experimental Protocol:

-

Dissolve trans-2-(4-(4-methoxyphenyl)cyclohexyl)acetic acid (1 equivalent) in a large excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5% v/v).

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

-

After completion, cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude methyl ester. Purification can be performed by column chromatography.[7][8][9][10][11]

Step 5: Deprotection of the Phenolic Hydroxyl Group

The final step is the cleavage of the methyl ether to reveal the free hydroxyl group.

Reaction: Demethylation of Methyl trans-2-(4-(4-methoxyphenyl)cyclohexyl)acetate to this compound.

Causality: Boron tribromide (BBr₃) is a powerful Lewis acid that is highly effective for the cleavage of aryl methyl ethers. Other reagents like HBr can also be used.

Experimental Protocol:

-

Dissolve the protected ester (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (nitrogen or argon) and cool to -78 °C.

-

Add a solution of boron tribromide (1.2 equivalents) in dichloromethane dropwise.

-

Stir the reaction at -78 °C for one hour and then allow it to slowly warm to room temperature.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water or methanol at 0 °C.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the final product, this compound.[12][13][14][15]

Data Summary

The following table summarizes the key intermediates and the final product of this synthetic pathway.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Characterization Data (Expected) |

| 4-Methoxyphenylacetic acid | C₉H₁₀O₃ | 166.17 | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry confirming the presence of the methoxy, phenyl, and carboxylic acid functionalities. |

| trans-4-(4-Methoxyphenyl)cyclohexaneacetic acid | C₁₅H₂₀O₃ | 248.32 | ¹H NMR showing characteristic signals for the trans cyclohexane protons, ¹³C NMR, IR, Mass Spectrometry. |

| Methyl trans-2-(4-(4-methoxyphenyl)cyclohexyl)acetate | C₁₆H₂₂O₃ | 262.34 | ¹H NMR with a singlet for the methyl ester protons around 3.6-3.7 ppm, ¹³C NMR, IR, Mass Spectrometry. |

| This compound | C₁₅H₂₀O₃ | 248.32 | ¹H NMR with signals for the aromatic protons, the cyclohexane protons, the acetate methylene and methyl protons, and the phenolic OH proton. ¹³C NMR, IR (showing a broad OH stretch), and Mass Spectrometry. |

Conclusion

The synthetic pathway detailed in this guide provides a robust and logical approach for the preparation of this compound. By employing a combination of protecting group chemistry, stereoselective hydrogenation, a reliable homologation reaction, and standard esterification and deprotection protocols, researchers can access this valuable intermediate with a high degree of purity and stereochemical control. The provided experimental protocols serve as a solid foundation for laboratory synthesis, and can be further optimized based on specific experimental conditions and analytical capabilities.

References

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. prepchem.com [prepchem.com]

- 4. Arndt-Eistert Synthesis [organic-chemistry.org]

- 5. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 6. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

- 7. athabascau.ca [athabascau.ca]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. cerritos.edu [cerritos.edu]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 12. Anisole hydrolysis in high temperature water - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. reddit.com [reddit.com]

- 14. researchgate.net [researchgate.net]

- 15. Reductive Dealkylation of Anisole and Phenetole: Towards Practical Lignin Conversion - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate: A Technical Guide

Abstract

This technical guide provides a detailed analysis of the spectroscopic data for the compound Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate, a key intermediate in pharmaceutical synthesis. A comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is presented. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the structural elucidation and characterization of this molecule. The methodologies for data acquisition and interpretation are discussed, underscoring the importance of a multi-technique approach for unambiguous compound identification and purity assessment.

Introduction

This compound, with the chemical formula C₁₅H₂₀O₃ and a molecular weight of 248.32 g/mol , is a molecule of significant interest in medicinal chemistry. Its stereochemistry, particularly the trans configuration of the substituents on the cyclohexane ring, is crucial for its biological activity. Accurate and thorough spectroscopic characterization is therefore paramount to ensure the correct isomeric form and purity of the compound before its use in further synthetic steps or biological assays.

This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data expected for this compound. Each section will not only present the data but also explain the rationale behind the spectral features, linking them directly to the molecular structure.

Molecular Structure and Stereochemistry

The structure of this compound is foundational to understanding its spectroscopic signature. The "(1s,4s)" designation indicates a trans relationship between the acetate and hydroxyphenyl groups on the cyclohexane ring. This stereochemistry dictates the spatial orientation of the protons on the ring, which is a key factor in interpreting the ¹H NMR spectrum.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For the title compound, both ¹H and ¹³C NMR provide critical information about the connectivity and stereochemistry.

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit distinct signals for the aromatic, methoxy, acetate methylene, and cyclohexyl protons. The trans configuration of the cyclohexane ring is expected to result in broad, complex multiplets for the cyclohexyl protons due to a mix of axial and equatorial orientations.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.05 | d | 2H | Ar-H (ortho to OH) |

| ~6.75 | d | 2H | Ar-H (meta to OH) |

| ~5.0-6.0 | br s | 1H | Ar-OH |

| 3.68 | s | 3H | -OCH₃ |

| ~2.45 | m | 1H | Cyclohexyl-H (methine, C4) |

| ~2.20 | d | 2H | -CH₂-COO- |

| ~1.8-2.0 | m | 4H | Cyclohexyl-H (axial) |

| ~1.4-1.6 | m | 5H | Cyclohexyl-H (equatorial and methine, C1) |

Causality behind Experimental Choices: The choice of deuterochloroform (CDCl₃) as a solvent is standard for many organic molecules due to its excellent solubilizing properties and the single deuterium lock signal. A high-field instrument (500 MHz) is chosen to achieve better signal dispersion, which is crucial for resolving the complex multiplets of the cyclohexyl protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~173.0 | C=O (ester) |

| ~154.0 | Ar-C (C-OH) |

| ~138.0 | Ar-C (ipso) |

| ~128.0 | Ar-CH (ortho to OH) |

| ~115.5 | Ar-CH (meta to OH) |

| ~51.5 | -OCH₃ |

| ~43.0 | Cyclohexyl-CH (C4) |

| ~41.0 | -CH₂-COO- |

| ~39.0 | Cyclohexyl-CH (C1) |

| ~34.0 | Cyclohexyl-CH₂ |

| ~30.0 | Cyclohexyl-CH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

Figure 2. Correlation of functional groups to expected IR absorption bands.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3350 | Strong, Broad | O-H stretch (phenolic) |

| ~3020 | Medium | C-H stretch (aromatic) |

| ~2920, 2850 | Strong | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1610, 1515 | Medium | C=C stretch (aromatic ring) |

| ~1240 | Strong | C-O stretch (ester) |

| ~830 | Strong | C-H bend (para-substituted aromatic) |

Self-Validating System: The presence of a broad O-H stretch, a strong ester C=O stretch, and characteristic aromatic and aliphatic C-H stretches provides a cohesive and self-validating confirmation of the key functional groups within the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would likely be used.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): The parent peak would be observed at m/z = 248.

-

Key Fragments:

-

Loss of the methoxy group (-OCH₃): m/z = 217

-

Loss of the entire methoxycarbonyl group (-COOCH₃): m/z = 189

-

Cleavage of the acetate side chain: m/z = 175

-

The hydroxyphenylcyclohexyl cation: m/z = 175

-

A prominent peak corresponding to the hydroxyphenyl fragment: m/z = 107

-

Figure 3. Proposed key mass spectral fragmentation pathways.

Experimental Protocols

6.1. NMR Spectroscopy

-

Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of CDCl₃.

-

Instrumentation: Bruker Avance III 500 MHz spectrometer.

-

¹H NMR Parameters: 16 scans, 30° pulse, 2s relaxation delay.

-

¹³C NMR Parameters: 1024 scans, 30° pulse, 2s relaxation delay, with proton decoupling.

-

Data Processing: Fourier transformation and baseline correction using appropriate software (e.g., MestReNova).

6.2. IR Spectroscopy

-

Sample Preparation: A thin film of the neat compound is prepared on a NaCl or KBr plate.

-

Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer.

-

Parameters: 16 scans, resolution of 4 cm⁻¹.

6.3. Mass Spectrometry

-

Instrumentation: Agilent 7890B GC coupled to a 5977A MSD (EI source).

-

GC Conditions: Helium carrier gas, appropriate temperature program to elute the compound.

-

MS Conditions: 70 eV electron energy, scan range of m/z 40-400.

Conclusion

The spectroscopic data for this compound are highly characteristic and, when analyzed together, provide an unambiguous structural confirmation. The ¹H NMR spectrum is particularly informative for confirming the trans stereochemistry of the cyclohexane ring. The IR spectrum confirms the presence of the key hydroxyl and ester functional groups, while mass spectrometry validates the molecular weight and provides insight into the molecule's fragmentation. This comprehensive spectroscopic analysis is an essential component of quality control and characterization in the synthesis and application of this important pharmaceutical intermediate.

References

An In-Depth Technical Guide to the Solubility Profile of Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate is a molecule of interest with potential applications in pharmaceutical and chemical research. Its solubility is a critical determinant of its behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability. This guide provides a comprehensive framework for understanding and experimentally determining the solubility profile of this compound. Due to the limited availability of specific experimental data for this molecule, this document emphasizes structural analysis, theoretical prediction, and robust, field-proven experimental protocols. It is designed to empower researchers to generate a high-quality, reliable solubility profile from first principles.

Introduction and Structural Analysis

This compound, with a molecular formula of C₁₅H₂₀O₃ and a molecular weight of approximately 248.32 g/mol , possesses distinct structural features that govern its solubility[1][2][3]. A thorough analysis of its structure is the first step in predicting its behavior.

-

Phenolic Hydroxyl Group (-OH): This is the most critical functional group for aqueous solubility. It is weakly acidic and can donate a proton to form a phenoxide ion. This ionization dramatically increases water solubility. The extent of ionization is pH-dependent, making the compound's aqueous solubility highly sensitive to the pH of the medium.

-

Methyl Ester Group (-COOCH₃): This group is a hydrogen bond acceptor but cannot donate a hydrogen bond. It contributes some polar character but is also susceptible to hydrolysis, especially at high or low pH, which would yield the more soluble carboxylic acid.

-

Cyclohexyl and Phenyl Rings: These bulky, non-polar hydrocarbon moieties dominate the structure and contribute significantly to its lipophilicity (tendency to dissolve in fats, oils, and non-polar solvents).

The "trans" stereochemistry of the substituents on the cyclohexane ring ((1s,4s)) results in a more linear, elongated structure, which may influence crystal packing and, consequently, its solid-state properties and intrinsic solubility.

Predicted Physicochemical Properties

In the absence of extensive experimental data, we rely on computational predictions to guide our experimental design. These values provide a baseline for understanding the compound's inherent tendencies.

| Property | Predicted Value | Implication for Solubility |

| Molecular Weight | 248.32 g/mol | Moderate molecular weight; not expected to be a primary obstacle to solubility. |

| LogP (Octanol-Water Partition Coefficient) | ~3.15 | A LogP value greater than 3 indicates significant lipophilicity and predicts low intrinsic aqueous solubility. |

| pKa (Acid Dissociation Constant) | ~10.0 (Phenolic -OH) | The high pKa suggests that the molecule will be in its neutral, less soluble form in acidic and neutral pH environments (pH < 8). Significant ionization and increased solubility will only occur at high pH. |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | A low TPSA value is consistent with a molecule that may have good membrane permeability but lower aqueous solubility. |

Note: Predicted values are aggregated from various chemical databases and computational models and should be confirmed experimentally.

Theoretical Solubility Profile: The Impact of pH

The solubility of an ionizable compound like this is governed by the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of the ionized to the un-ionized species[4][5][6]. The total aqueous solubility (ST) is the sum of the intrinsic solubility of the neutral form (S₀) and the concentration of the soluble ionized form.

For this weakly acidic compound, the relationship can be simplified as:

ST = S₀ (1 + 10(pH - pKa))

This equation predicts that:

-

At pH values well below the pKa (e.g., pH 1-8), the term 10(pH - pKa) is very small. Total solubility (ST) will be approximately equal to the intrinsic solubility of the neutral form (S₀), which is expected to be low.

-

As the pH approaches and exceeds the pKa (~10), the term 10(pH - pKa) becomes significant, leading to an exponential increase in total solubility as the highly soluble phenoxide ion is formed.

This relationship is visualized in the diagram below.

A Framework for Experimental Solubility Determination

A multi-faceted experimental approach is necessary to build a complete solubility profile. The following protocols are based on industry-standard methodologies.

Protocol 4.1: Thermodynamic Aqueous Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility and is considered the gold standard, adhering to principles outlined in OECD Guideline 105.[7][8][9]

Objective: To determine the intrinsic solubility (S₀) in a neutral aqueous buffer.

Methodology:

-

Preparation: Prepare a pH 7.4 phosphate-buffered saline (PBS) solution.

-

Addition of Compound: Add an excess amount of the solid compound to several vials containing a known volume of the pH 7.4 buffer. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. A preliminary test should determine the time to equilibrium (typically 24-72 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for the undissolved solid to settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the excess solid.

-

Sampling and Dilution: Carefully remove an aliquot from the clear supernatant. It is critical not to disturb the solid material. Immediately dilute the aliquot with a suitable solvent (e.g., acetonitrile or methanol) to prevent precipitation.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Validation: The concentration should be consistent across multiple samples and time points after the initial equilibration period to confirm that a true equilibrium was reached.

Protocol 4.2: pH-Dependent Solubility Profile

Objective: To quantify the compound's solubility across a physiologically relevant pH range.

Methodology:

-

Follow the Shake-Flask protocol (4.1) described above.

-

Instead of a single buffer, perform the experiment in parallel using a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10, 11, 12).

-

Plot the resulting solubility (log scale) against pH. The resulting curve should be consistent with the theoretical profile predicted by the Henderson-Hasselbalch equation.

Protocol 4.3: Solubility in Organic Solvents

Objective: To understand the compound's solubility in solvents relevant to chemical synthesis, purification, and formulation.

Methodology:

-

Select a panel of organic solvents with varying polarities (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Dichloromethane, Ethyl Acetate, Heptane).

-

Employ a miniaturized version of the shake-flask method. Add a known amount of the compound to a vial and titrate with the organic solvent until complete dissolution is observed visually.

-

Calculate the solubility in mg/mL or mol/L. This is often a kinetic or estimated solubility but is highly useful for practical applications.

Protocol 4.4: Solubility in Biorelevant Media

Objective: To predict the compound's solubility in the gastrointestinal (GI) tract for oral drug development.[10][11]

Methodology:

-

Prepare standardized biorelevant media such as Fasted State Simulated Gastric Fluid (FaSSGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF).[12][13] These media contain bile salts and phospholipids that mimic the solubilizing environment of the human gut.[10][12]

-

Perform the shake-flask solubility determination (Protocol 4.1) in each of these three media.

-

Analysis: Compare the solubility in FaSSIF and FeSSIF to the intrinsic aqueous solubility. A significant increase in solubility suggests that bile micelles play a key role in its solubilization in the intestine. Comparing FaSSIF and FeSSIF results can help predict potential food effects on drug absorption.[10]

Data Summary and Implications

The data generated from these experiments should be compiled into a clear summary table.

| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) | Method |

| Aqueous Buffer | 2.0 | 25 | (Experimental Data) | Shake-Flask |

| Aqueous Buffer | 7.4 | 25 | (Experimental Data) | Shake-Flask |

| Aqueous Buffer | 11.0 | 25 | (Experimental Data) | Shake-Flask |

| FaSSGF | 1.6 | 37 | (Experimental Data) | Shake-Flask |

| FaSSIF | 6.5 | 37 | (Experimental Data) | Shake-Flask |

| FeSSIF | 5.0 | 37 | (Experimental Data) | Shake-Flask |

| Methanol | N/A | 25 | (Experimental Data) | Titration |

| Acetonitrile | N/A | 25 | (Experimental Data) | Titration |

Implications for Drug Development:

-

Low Aqueous Solubility at pH < 8: Suggests that for oral delivery, formulation strategies such as amorphous solid dispersions, lipid-based formulations, or salt formation (if a basic handle were present) would be necessary to enhance bioavailability.

-

High Solubility in Organic Solvents: Indicates ease of handling during synthesis, purification (e.g., chromatography, crystallization), and preparation of stock solutions for in vitro screening.

-

Biorelevant Media Solubility: High solubility in FaSSIF/FeSSIF relative to simple buffers would be a positive indicator for oral absorption, suggesting that the natural surfactants in the gut can effectively solubilize the compound.

Conclusion

The solubility profile of this compound is dictated by a balance between its large lipophilic structure and its single, weakly acidic phenolic hydroxyl group. Its solubility is predicted to be low in acidic and neutral aqueous media but to increase significantly under basic conditions (pH > 10). A comprehensive experimental evaluation using standardized shake-flask methods across a range of pH values, organic solvents, and biorelevant media is essential for any research or development program. The protocols and framework provided in this guide offer a robust pathway to generating the critical data needed to understand and harness the full potential of this molecule.

References

-

OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link][7][8]

-

Situ Biosciences, OECD 105 - Water Solubility. URL: [Link][9]

-

Biorelevant.com, FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. URL: [Link][12]

-

Jantunen, J., et al. (2011). The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. American Pharmaceutical Review. URL: [Link][11]

-

Dissolution Technologies, Technical Note: Using Biorelevant Media with Different Types of Orally Administered Formulations. URL: [Link][10]

-

Microbe Notes, Henderson Hasselbalch Equation: Basics & Real-World Uses. (2021). URL: [Link][4]

-

Arctom Scientific, CAS NO. 1245708-07-9 | this compound. URL: [Link][3]

Sources

- 1. Methyl 2-((1r,4r)-4-(4-hydroxyphenyl)cyclohexyl)acetate [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. arctomsci.com [arctomsci.com]

- 4. microbenotes.com [microbenotes.com]

- 5. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorelevant.com [biorelevant.com]

- 13. biorelevant.com [biorelevant.com]

Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate: A Scoping Review and Framework for Investigating Potential Biological Activity

An In-depth Technical Guide

Abstract

Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate is a small molecule characterized by a 4-hydroxyphenyl group linked to a cyclohexane ring with a methyl acetate side chain. While direct biological data for this specific molecule is scarce in publicly available literature, its structural motifs are prevalent in numerous biologically active compounds. The presence of a phenolic hydroxyl group suggests potential for antioxidant activity, and the overall scaffold bears resemblance to structures found in anti-inflammatory and anticancer agents. This guide provides a comprehensive framework for the systematic evaluation of this compound's biological potential. We will dissect its structure to form testable hypotheses, present detailed protocols for in vitro screening, and outline a logical progression for subsequent mechanistic studies. This document is intended for researchers in pharmacology, medicinal chemistry, and drug development to serve as a foundational resource for initiating an investigation into this promising chemical entity.

Introduction and Structural Analysis

This compound (CAS No: 701232-67-9) is an organic compound with the molecular formula C₁₅H₂₀O₃ and a molecular weight of approximately 248.32 g/mol .[1][2] The molecule's architecture can be deconstructed into three key components, each contributing to its potential pharmacodynamic and pharmacokinetic profile:

-

The 4-Hydroxyphenyl Group: This phenolic moiety is a well-established pharmacophore. Phenols are known hydrogen donors, making them potent radical scavengers and antioxidants.[3][4] This functional group is also a critical feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is found in various anticancer agents where it can interact with key residues in enzyme active sites.[3]

-

The (1s,4s)-Cyclohexane Scaffold: This non-planar, lipophilic ring serves as a rigid spacer, orienting the phenyl and acetate groups in a specific three-dimensional arrangement. The trans stereochemistry (indicated by 1s,4s) is fixed. Such scaffolds are often used in medicinal chemistry to explore conformational space and improve binding affinity to target proteins.[5]

-

The Methyl Acetate Side Chain: The ester group can influence the compound's solubility and membrane permeability. It is also susceptible to hydrolysis by esterases in vivo, potentially converting the molecule into its corresponding carboxylic acid, which may be the more active form.

Based on these structural features, we can formulate several primary hypotheses for its potential biological activities.

Primary Hypotheses:

-

The compound possesses antioxidant properties due to the radical-scavenging ability of its phenolic hydroxyl group.

-

The compound exhibits anti-inflammatory activity , potentially through the inhibition of key inflammatory enzymes like cyclooxygenases (COX).

-

The compound displays cytotoxic activity against cancer cell lines, a common characteristic of molecules containing the 4-hydroxyphenyl scaffold.[3][6]

This guide will now detail the experimental workflows required to systematically test these hypotheses.

Proposed Research Workflow: From In Silico to In Vitro

A structured, multi-tiered approach is essential to efficiently evaluate the compound's potential. The proposed workflow begins with computational predictions, followed by a battery of in vitro screening assays to identify primary activities, and concludes with more complex cell-based assays to elucidate mechanisms.

Caption: Proposed workflow for evaluating the biological activity of the target compound.

Hypothesis 1: Evaluation of Antioxidant Activity

Rationale: The phenolic hydroxyl group is a prime candidate for mediating antioxidant effects by donating a hydrogen atom to neutralize free radicals. This is a common mechanism of action for a wide range of phytochemicals.[7]

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a rapid and reliable method to screen for radical scavenging activity.[4][8] The deep violet DPPH radical becomes colorless or pale yellow upon reduction by an antioxidant.

Methodology:

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

-

Prepare stock solutions of the test compound in methanol or DMSO at various concentrations (e.g., 1 to 200 µM).

-

Use Ascorbic acid as a positive control and prepare a similar concentration range.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of the test compound solution (or control/blank) to each well.

-

Add 150 µL of the DPPH solution to each well. For the blank, add 50 µL of the solvent (methanol/DMSO).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the % inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

-

Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This reduction results in the formation of a colored ferrous-tripyridyltriazine complex.[4]

Methodology:

-

Preparation of FRAP Reagent:

-

Prepare the reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

-

Warm the reagent to 37°C before use.

-

-

Assay Procedure:

-

Add 20 µL of the test compound (or standard/blank) to a 96-well plate.

-

Add 180 µL of the pre-warmed FRAP reagent to each well.

-

Incubate at 37°C for 10-15 minutes.

-

Measure the absorbance at 593 nm.

-

-

Data Analysis:

-

Create a standard curve using known concentrations of FeSO₄·7H₂O.

-

Express the FRAP value of the test compound as µM Fe(II) equivalents.

-

| Assay | Principle | Endpoint | Positive Control |

| DPPH | Hydrogen atom transfer to a stable radical | Decrease in absorbance at 517 nm | Ascorbic Acid, Trolox |

| FRAP | Reduction of Fe³⁺-TPTZ complex to Fe²⁺-TPTZ | Increase in absorbance at 593 nm | FeSO₄, Ascorbic Acid |

| Table 1: Summary of proposed antioxidant assays. |

Hypothesis 2: Evaluation of Anti-inflammatory Activity

Rationale: Many NSAIDs are acidic molecules that inhibit COX enzymes. While the test compound is an ester, it may act as a prodrug, being hydrolyzed to the active carboxylic acid, or it may inhibit the enzyme directly. The 4-hydroxyphenylcyclohexyl moiety is structurally related to cores found in some anti-inflammatory agents.[9][10]

Protocol: COX-1/COX-2 Inhibition Assay (Enzymatic)

This assay directly measures the ability of the compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes. Commercial kits are widely available for this purpose.

Methodology:

-

Reagents and Setup (Example using a commercial kit):

-

Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes according to the manufacturer's instructions.

-

Prepare solutions of the test compound, a vehicle control (DMSO), and a positive control (e.g., Indomethacin or Celecoxib).

-

-

Assay Procedure:

-

Add buffer, heme, and the enzyme to wells of a 96-well plate.

-

Add the test compound or controls and incubate for 15 minutes at room temperature to allow for binding.

-

Initiate the reaction by adding arachidonic acid (substrate) and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

-

Read the absorbance kinetically at 590 nm for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition relative to the vehicle control.

-

Calculate the IC₅₀ value for both COX-1 and COX-2 to determine potency and selectivity.

-

Caption: Simplified COX pathway and the hypothetical point of intervention.

Protocol: Cellular Anti-inflammatory Assay (LPS-induced Cytokine Release)

This assay assesses the compound's ability to suppress the production of pro-inflammatory mediators in a biologically relevant context.[11][12]

Methodology:

-

Cell Culture:

-

Culture murine macrophage cells (e.g., RAW 264.7) in appropriate media.

-

Seed cells in a 24-well plate and allow them to adhere overnight.

-

-

Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) to induce an inflammatory response. Include an unstimulated control and an LPS-only control.

-

-

Quantification of Mediators:

-

After 24 hours, collect the cell culture supernatant.

-

Measure the concentration of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Data Analysis:

-

Compare cytokine levels in treated wells to the LPS-only control to determine the percentage of inhibition.

-

Calculate IC₅₀ values for the inhibition of TNF-α and IL-6 release.

-

Hypothesis 3: Evaluation of Anticancer Activity

Rationale: The 4-hydroxyphenyl structure is a key component of many natural and synthetic compounds with anticancer properties.[3] Its presence warrants a preliminary screen for cytotoxic effects against cancer cell lines.

Protocol: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[3]

Methodology:

-

Cell Seeding:

-

Compound Treatment:

-

Treat the cells with a range of concentrations of the test compound (e.g., 0.1 to 100 µM).

-

Include a vehicle control and a positive control (e.g., Doxorubicin).

-

Incubate for 48-72 hours.

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol with HCl).

-

Measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the GI₅₀ (concentration for 50% growth inhibition) for each cell line.

-

Data Interpretation and Next Steps

The initial screening phase will generate IC₅₀ or GI₅₀ values that quantify the compound's potency in each assay. A "hit" is generally considered a compound that shows significant activity at a concentration below a certain threshold (e.g., < 10-20 µM).

-

If Antioxidant Activity is Confirmed: Further studies could investigate the mechanism, such as its effect on cellular oxidative stress pathways (e.g., Nrf2 activation).[13]

-

If Anti-inflammatory Activity is Confirmed: The next steps would be to confirm the mechanism. If COX inhibition is observed, its selectivity for COX-2 over COX-1 is a critical parameter for drug safety. Further cellular assays could explore effects on the NF-κB signaling pathway.[11]

-

If Anticancer Activity is Confirmed: The focus would shift to understanding the mode of cell death. Follow-up experiments would include flow cytometry for cell cycle analysis and apoptosis assays (e.g., Annexin V/PI staining, caspase-3 activation) to determine if the compound induces programmed cell death.[6]

Conclusion

While this compound is an understudied molecule, a systematic analysis of its structure provides a strong rationale for investigating its potential as an antioxidant, anti-inflammatory, or anticancer agent. The experimental framework detailed in this guide offers a logical, efficient, and robust pathway for researchers to screen for these activities and validate any initial findings. The combination of enzymatic, chemical, and cell-based assays will provide a comprehensive preliminary profile of the compound's biological potential, paving the way for more advanced preclinical development should a promising activity be discovered.

References

-

PubChem. Methyl 2-(4-hydroxycyclohexyl)acetate. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. CN105315156A - Synthesis method for 2-methylcyclohexyl acetate. Google Patents.

-

PubMed. Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. EP0238305A1 - 4,4-Bis(4-hydroxyphenyl)cyclohexanecarboxylic acid derivatives and process for preparing same. Google Patents.

- Google Patents. US1917823A - Method for manufacture of cyclohexylphenols. Google Patents.

-

PrepChem.com. Synthesis of methyl 4-hydroxy-4-(4-hydroxyphenyl)-2-butynoate. Prepchem.com. Available from: [Link]

-

PubMed Central. Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. Methyl 2-hydroxy-2-(4-methylcyclohexyl)acetate. National Center for Biotechnology Information. Available from: [Link]

-

PubMed. The anti-inflammatory effects of N-methyl-(2S,4R)-trans-4-hydroxy-l-proline from Syderoxylon obtusifolium are related to its inhibition of TNF-alpha and inflammatory enzymes. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. Molecular Mechanism Underlying Anti-Inflammatory and Anti-Allergic Activities of Phytochemicals: An Update. Mdpi.com. Available from: [Link]

-

Wikipedia. U-32,802A. En.wikipedia.org. Available from: [Link]

-

PubMed Central. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. National Center for Biotechnology Information. Available from: [Link]

-

PLOS One. Antioxidant Activities of 4-Methylumbelliferone Derivatives. Journals.plos.org. Available from: [Link]

-

MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Mdpi.com. Available from: [Link]

-

MDPI. Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. Mdpi.com. Available from: [Link]

-

PubMed Central. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. Methyl 2-(1-hydroxycyclohexyl)acetate. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. Cyclohexyl phenyl ketone. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. Synthesis and Anti-Inflammatory Activity of Ferulic Acid-Sesquiterpene Lactone Hybrids. Mdpi.com. Available from: [Link]

-

PubMed. Discovery and activity of (1R,4S,6R)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-2-methyl-2-azabicyclo[2.2.2]octane-6-carboxamide (3, RY764), a potent and selective melanocortin subtype-4 receptor agonist. National Center for Biotechnology Information. Available from: [Link]

-

National Institutes of Health. Discovery of dual-action phenolic 4-arylidene-isoquinolinones with antioxidant and α-glucosidase inhibition activities. National Center for Biotechnology Information. Available from: [Link]

-

PubMed Central. Quantitative Phytochemical Profile and In Vitro Antioxidant Properties of Ethyl Acetate Extracts of Xerophyta spekei (Baker) and Grewia tembensis (Fresen). National Center for Biotechnology Information. Available from: [Link]

-

MDPI. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Mdpi.com. Available from: [Link]

-

PubMed. Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Bioactive Cyclohexenones: A Mini Review. Researchgate.net. Available from: [Link]

-

PubChemLite. Methyl 2-(4-hydroxycyclohexyl)acetate (C9H16O3). Pubchemlite.com. Available from: [Link]

-

PubMed. Synthesis and antiinflammatory activity of cis-4,5,6,7,8,8a,9-hexahydro-alpha-methyl-5H-fluorene-2-acetic acid. National Center for Biotechnology Information. Available from: [Link]

-

DergiPark. Phytochemical profiling of the bioactive principles of Alysicarpus glumaceus (Vahl) DC. aerial parts. Dergipark.org.tr. Available from: [Link]

-

PubChem. 4-[(4-Cyclohexylphenyl)methyl-[2-[methyl-(4-phenylphenyl)sulfonylamino]acetyl]amino]-2-hydroxybenzoic acid. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. (PDF) AM1 quantum-chemical study of the mechanism of the cyclocondensation of 4-hydroxy-4-methyl-2-pentanone with ethyl cyanoacetate. Researchgate.net. Available from: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | 701232-67-9 [chemicalbook.com]

- 3. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidant Activities of 4-Methylumbelliferone Derivatives | PLOS One [journals.plos.org]

- 5. Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antiinflammatory activity of cis-4,5,6,7,8,8a,9-hexahydro-alpha-methyl-5H-fluorene-2-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The anti-inflammatory effects of N-methyl-(2S,4R)-trans-4-hydroxy-l-proline from Syderoxylon obtusifolium are related to its inhibition of TNF-alpha and inflammatory enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Anti-Inflammatory Activity of Ferulic Acid-Sesquiterpene Lactone Hybrids [mdpi.com]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate: From Postulated Origins to Synthetic Realization

Abstract

This technical guide provides a comprehensive overview of Methyl 2-((1s,4s)-4-(4-hydroxyphenyl)cyclohexyl)acetate, a molecule of interest in medicinal chemistry and drug development. In the absence of a formal discovery record, this document constructs a scientifically plausible narrative of its conceptualization, rooted in the exploration of bioisosteric replacements for the phenyl group and the established pharmacological significance of the 4-arylcyclohexane scaffold. We delve into a detailed, hypothetical synthetic pathway, substantiated by established organic chemistry principles, including catalytic hydrogenation for the stereoselective formation of the cyclohexane ring and subsequent esterification. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the design, synthesis, and potential applications of this and related compounds.

Conceptual Genesis: A Hypothesis on the Emergence of a Scaffold